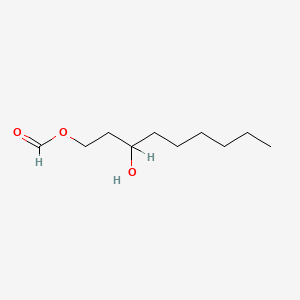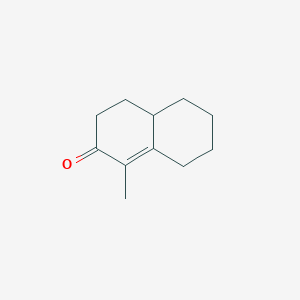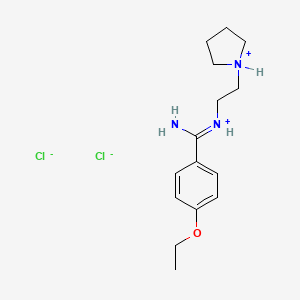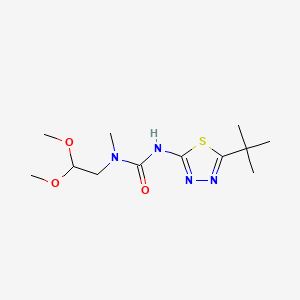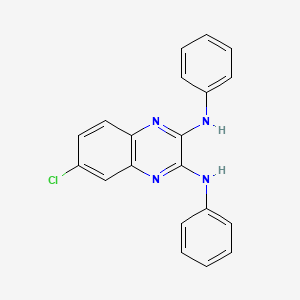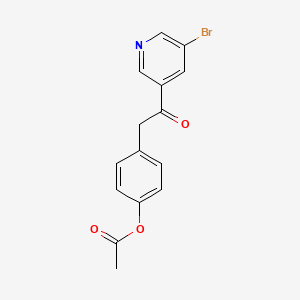![molecular formula C9H13N3O4 B13770907 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- CAS No. 68715-88-8](/img/structure/B13770907.png)
1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- is an organic compound with the molecular formula C9H12N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a nitro group attached to a phenyl ring, which is further connected to a 1,3-propanediol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with nitromethane to form 4-nitro-β-nitrostyrene. This intermediate is then reduced to 4-nitro-β-phenylethylamine, which undergoes further reactions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- often involves large-scale chemical processes. These processes typically include the use of high-pressure reactors and specialized catalysts to ensure efficient and high-yield synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitroso derivatives, amino derivatives, and substituted phenyl derivatives .
Applications De Recherche Scientifique
1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- involves its interaction with various molecular targets. The amino and nitro groups play a crucial role in its reactivity. The compound can form hydrogen bonds and participate in electron transfer reactions, which are essential for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-: This compound is structurally similar but lacks the additional amino group.
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Another similar compound with slight variations in the functional groups.
Uniqueness
1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- is unique due to the presence of both amino and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
68715-88-8 |
|---|---|
Formule moléculaire |
C9H13N3O4 |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
2-(2-amino-4-nitroanilino)propane-1,3-diol |
InChI |
InChI=1S/C9H13N3O4/c10-8-3-7(12(15)16)1-2-9(8)11-6(4-13)5-14/h1-3,6,11,13-14H,4-5,10H2 |
Clé InChI |
NNVUKLWUEXAKSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])N)NC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


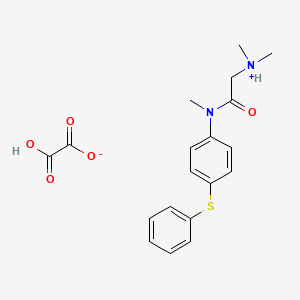
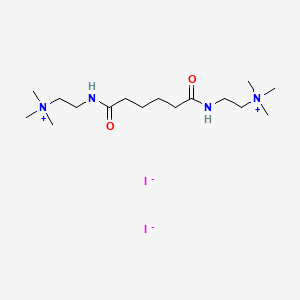
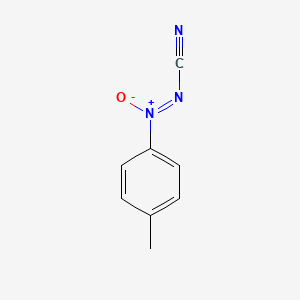

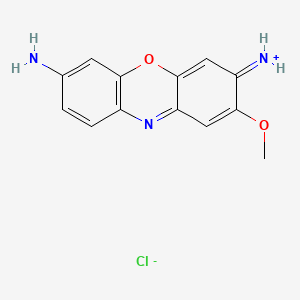
![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)
